1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe exact details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Cyclohexyl compounds: These compounds contain the cyclohexyl group and are used in various chemical and industrial applications.
Uniqueness
1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, cyclohexyl group, and phenylethylsulfamoyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H31N3O4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-cyclohexyl-5-oxo-N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O4S/c29-24-17-20(18-28(24)22-9-5-2-6-10-22)25(30)27-21-11-13-23(14-12-21)33(31,32)26-16-15-19-7-3-1-4-8-19/h1,3-4,7-8,11-14,20,22,26H,2,5-6,9-10,15-18H2,(H,27,30) |
InChI Key |
ZROUWRCUUPGHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.